- Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substrates, Microporous and Mesoporous Materials, 2021, 323,

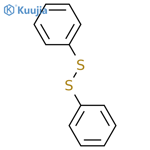

Cas no 952-97-6 (4-Nitrophenyl phenyl sulfide)

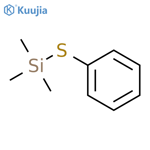

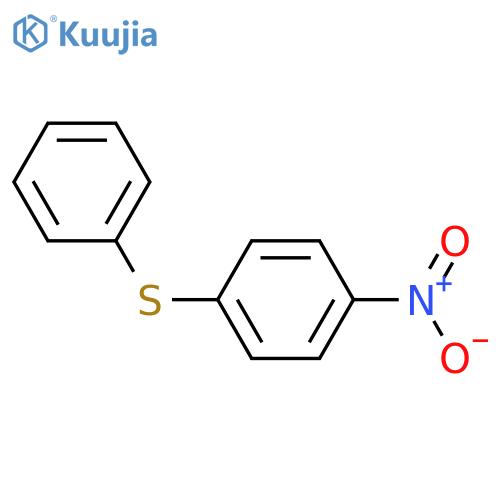

4-Nitrophenyl phenyl sulfide structure

商品名:4-Nitrophenyl phenyl sulfide

4-Nitrophenyl phenyl sulfide 化学的及び物理的性質

名前と識別子

-

- 4-Nitrophenyl phenyl sulfide

- 4-Nitrodiphenyl Sulfide

- 1-nitro-4-phenylsulfanylbenzene

- 4-Nitrophenyl Phenyl

- 4-Nitrophenol phenyl sulphide

- 1-Nitro-4-(phenylthio)benzene (ACI)

- Sulfide, p-nitrophenyl phenyl (6CI, 7CI, 8CI)

- (4-Nitrophenyl)(phenyl)sulfane

- (4-Nitrophenyl)phenylsulphide

- 1-Nitro-4-phenylsulfanyl-benzene

- 4-(Phenylthio)nitrobenzene

- 4-Nitro-1-(phenylthio)benzene

- NSC 87341

- p-Nitrodiphenyl sulfide

- p-Nitrophenyl phenyl sulfide

- Phenyl 4-nitrophenyl sulfide

- Phenyl p-nitrophenyl sulfide

- AS-38165

- 1-Nitro-4-(phenylsulfanyl)benzene

- MFCD00024700

- 4-06-00-01694 (Beilstein Handbook Reference)

- NS00040443

- EINECS 213-462-5

- CCRIS 3887

- Benzene, 1-nitro-4-(phenylthio)-

- 952-97-6

- A6UNS7FMA7

- SCHEMBL268150

- 4-Nitrophenyl phenyl sulphide

- SULFIDE, p-NITROPHENYL PHENYL

- NSC87341

- NCIOpen2_005248

- Phenyl-p-nitrophenyl sulfide

- AKOS005216932

- Phenyl p-nitrophenylsulfide

- Benzene,1-nitro-4-(phenylthio)-

- DTXSID50241784

- 4-(Nitrophenyl) phenyl sulfide

- 4-NO2TE

- DB-057573

- CS-0204892

- 1-Nitro-4-(phenylthio)benzene

- NSC-87341

- DTXCID80164275

- UNII-A6UNS7FMA7

- 4-Nitrodiphenyl thioether

- BRN 1912782

- 4-Nitrophenyl phenyl sulfide, 97%

- STK697629

-

- MDL: MFCD00024700

- インチ: 1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H

- InChIKey: RJCBYBQJVXVVKB-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C=CC(SC2C=CC=CC=2)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 231.03500

- どういたいしつりょう: 231.035

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.1A^2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.2840 (rough estimate)

- ゆうかいてん: 52-55 ºC

- ふってん: 396.8°Cat760mmHg

- フラッシュポイント: 193.8°C

- 屈折率: 1.5500 (estimate)

- PSA: 71.12000

- LogP: 4.26920

- ようかいせい: 未確定

4-Nitrophenyl phenyl sulfide セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P264+P280+P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S36

- RTECS番号:WQ5620000

-

危険物標識:

- ちょぞうじょうけん:Store at recommended temperature

- リスク用語:R36/37/38

4-Nitrophenyl phenyl sulfide 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Nitrophenyl phenyl sulfide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N931715-1g |

(4-Nitrophenyl)(phenyl)sulfane |

952-97-6 | 98% | 1g |

¥68.00 | 2022-09-01 | |

| Oakwood | 002980-1g |

4-Nitrophenyl phenyl sulfide |

952-97-6 | 1g |

$10.00 | 2024-07-19 | ||

| TRC | N504470-2500mg |

4-Nitrophenyl Phenyl Sulfide |

952-97-6 | 2500mg |

$155.00 | 2023-05-17 | ||

| Ambeed | A726707-100g |

(4-Nitrophenyl)(phenyl)sulfane |

952-97-6 | 98% | 100g |

$352.0 | 2025-03-05 | |

| TRC | N504470-2.5g |

4-Nitrophenyl Phenyl Sulfide |

952-97-6 | 2.5g |

$ 125.00 | 2022-06-03 | ||

| Alichem | A019134628-100g |

4-Nitrophenyl phenyl sulfide |

952-97-6 | 95% | 100g |

$582.12 | 2023-08-31 | |

| Ambeed | A726707-1g |

(4-Nitrophenyl)(phenyl)sulfane |

952-97-6 | 98% | 1g |

$14.0 | 2025-03-05 | |

| Fluorochem | 002980-1g |

4-Nitrophenyl phenyl sulfide |

952-97-6 | 97% | 1g |

£19.00 | 2022-03-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17278-5g |

4-Nitrophenyl phenyl sulfide, 98% |

952-97-6 | 98% | 5g |

¥610.00 | 2023-02-14 | |

| abcr | AB118258-25 g |

4-Nitrophenyl phenyl sulfide, 98%; . |

952-97-6 | 98% | 25 g |

€216.00 | 2023-07-20 |

4-Nitrophenyl phenyl sulfide 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ; 6 h, 60 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C

リファレンス

- Oxime ester useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: Silica , Nickel ferrite Solvents: Water ; 20 h, 90 °C

リファレンス

- Silica Functionalized Magnetic Nickel Ferrite Nanoparticles as an Efficient Recyclable Catalyst for S-Arylation in Aqueous Medium, Journal of Inorganic and Organometallic Polymers and Materials, 2017, 27(6), 1730-1739

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Potassium hydroxide , S8 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Polyethylene glycol ; 10 h, 80 °C

リファレンス

- CuFe2O4 magnetic nanoparticle catalyzed odorless synthesis of sulfides using phenylboronic acid and aryl halides in the presence of S8, New Journal of Chemistry, 2016, 40(9), 7522-7528

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: 1627340-22-0 Solvents: Dimethylformamide ; 2 h, 70 °C

リファレンス

- Nickel-Schiff base complex catalyzed C-S cross-coupling of thiols with organic chlorides, Tetrahedron, 2014, 70(41), 7484-7489

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 5 min, 0 °C; 1 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Syntheses of aryl thioethers via aromatic substitution of aryl halides at 0 to 25°C, Chemical & Pharmaceutical Bulletin, 2023, 71(7), 620-623

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C

リファレンス

- Oxime ester compound useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C

リファレンス

- Oxime ester compounds, photopolymerization initiators containing them, and photosensitive compositions and alkali-developable photosensitive resin compositions containing the initiators, Japan, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: 1928787-86-3 Solvents: Ethanol ; 6 h, 80 °C

リファレンス

- Cerium catalyst promoted C-S cross-coupling: synthesis of thioethers, dapsone and RN-18 precursors, Organic & Biomolecular Chemistry, 2019, 17(47), 10103-10108

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , 3,5-Dimethyl-1-[(phenylseleno)methyl]-1H-pyrazole Solvents: Dimethyl sulfoxide ; 6 h, 110 °C

リファレンス

- New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactions, Catalysis Communications, 2019, 121, 19-26

ごうせいかいろ 11

はんのうじょうけん

1.1 Solvents: Hexamethylphosphoramide

リファレンス

- Reactions of organometallic compounds catalyzed by transition metal complexes. XV. Preparation of esters of thiocarboxylic acids by catalytic carbonylation of aryl iodides and triethyltin sulfides, Zhurnal Organicheskoi Khimii, 1988, 24(10), 2126-32

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Copper Solvents: Toluene ; 60 h, 5 bar, 130 °C

リファレンス

- Copper Nanoparticles Stabilized in a Porous Chitosan Aerogel as a Heterogeneous Catalyst for C-S Cross-coupling, ChemCatChem, 2015, 7(20), 3307-3315

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Sodium oxide , Copper oxide (CuO) , Alumina , Tetrapropylammonium hydroxide , Silica Solvents: Dimethyl sulfoxide ; 12 h, 100 °C

リファレンス

- High activity and stability in the cross-coupling of aryl halides with disulfides over Cu-doped hierarchically porous zeolite ZSM-5, Chemical Communications (Cambridge, 2015, 51(27), 5890-5893

ごうせいかいろ 14

ごうせいかいろ 15

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: 2144800-61-1 Solvents: Dimethylformamide ; 6 - 8 h, 80 °C

1.2 Solvents: Ethyl acetate

1.2 Solvents: Ethyl acetate

リファレンス

- Carbon-sulphur cross coupling reactions catalyzed by nickel-based coordination polymers based on metalloligands, Dalton Transactions, 2017, 46(43), 15023-15031

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 21 h, 110 °C

リファレンス

- Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides under Ligand-Free Conditions, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(9), 967-974

ごうせいかいろ 18

はんのうじょうけん

1.1 Catalysts: Reline ; 1.5 h, 80 °C

リファレンス

- Deep Eutectic Solvent: An Efficient and Recyclable Catalyst for Synthesis of Thioethers., ChemistrySelect, 2017, 2(25), 7645-7650

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Dimethylformamide ; 24 h, 130 °C

リファレンス

- Maghemite-Copper Nanocomposites: Applications for Ligand-Free Cross-Coupling (C-O, C-S, and C-N) Reactions, ChemCatChem, 2015, 7(21), 3495-3502

ごうせいかいろ 20

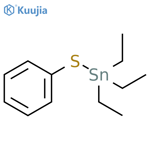

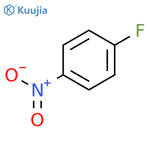

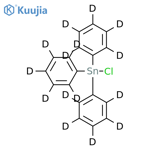

4-Nitrophenyl phenyl sulfide Raw materials

- Phenylboronic acid

- 1-Fluoro-4-nitrobenzene

- Stannane,triethyl(phenylthio)-

- Phenylthiotrimethylsilane

- Phenyl disulfide

- Chlorotriphenylstannane

4-Nitrophenyl phenyl sulfide Preparation Products

4-Nitrophenyl phenyl sulfide 関連文献

-

1. 865. Solvation of ions. Part III. The SN2 reactivity of some group VI anions, pyridine, and alkyl halides in dipolar aprotic solventsA. J. Parker J. Chem. Soc. 1961 4398

-

2. Displacement of aromatic nitro groups by anionic sulfur nucleophiles: reactivity of aryl disulfide and thiolate ions towards dinitrobenzenes in N,N-dimethylacetamideJulie Robert,Meriem Anouti,Gérard Bosser,Jean-Luc Parrain,Jacky Paris J. Chem. Soc. Perkin Trans. 2 1995 1639

-

3. Photoelectrochemical reduction of meta-halonitrobenzenes and related speciesRichard G. Compton,Robert A. W. Dryfe,John C. Eklund,Stephen D. Page,Judy Hirst,Lembit Nei,George W. J. Fleet,Kenneth Y. Hsia,Donald Bethell,Louise J. Martingale J. Chem. Soc. Perkin Trans. 2 1995 1673

-

C. W. L. Bevan,J. Hirst J. Chem. Soc. 1956 254

-

Soumya Dutta,Amit Saha Org. Biomol. Chem. 2019 17 9360

-

6. 748. Solutions in sulphuric acid. Part XX. Cryoscopic measurements on some aromatic sulphides, sulphoxides, and sulphonesR. J. Gillespie,R. C. Passerini J. Chem. Soc. 1956 3850

-

M. F. Grundon,B. T. Johnston,W. L. Matier J. Chem. Soc. B 1966 260

-

8. Heterocyclic derivatives of 1 : 2-5 : 6-dibenzocyclohepta-1 : 3 : 5-triene. Part II. 5-Aryl-2 : 3-6 : 7-dibenzo-1-thia-4-azacyclohepta-2 : 4 : 6-trienes and their 1 : 1-dioxidesC. I. Brodrick,J. S. Nicholson,W. F. Short J. Chem. Soc. 1954 3857

-

9. Kinetics and mechanism of oxidation of aromatic sulfides and arylmercaptoacetic acids by N-chlorosuccinimideDuraisamy Thenraja,Perumal Subramaniam,Chockalingam Srinivasan J. Chem. Soc. Perkin Trans. 2 2002 2125

-

10. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates??Ezzat A. Hamed,Ali A. El-Bardan,Esmat F. Saad,Gamal A. Gohar,Ghada M. Hassan J. Chem. Soc. Perkin Trans. 2 1997 2415

952-97-6 (4-Nitrophenyl phenyl sulfide) 関連製品

- 701-57-5(4-Nitrothioanisole)

- 2524-76-7(3-Nitrothioanisole)

- 101-59-7(4-Amino-4'-nitrodiphenyl sulfide)

- 1223-31-0(Bis(4-nitrophenyl) Sulfide)

- 1968398-84-6(ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate)

- 1556376-45-4(2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine)

- 2680612-63-7(3-(2,2,2-Trifluoroacetyl)-1,3-oxazinane-2-carboxylic acid)

- 96722-49-5(methyl (2Z)-chloro[2-(3-methylphenyl)hydrazinylidene]ethanoate)

- 2229298-38-6(1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid)

- 2229118-33-4(6-(propan-2-yloxy)pyridin-2-ylmethanesulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:952-97-6)4-Nitrophenyl phenyl sulfide

清らかである:99%

はかる:100g

価格 ($):288.0